Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II)
Description
Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II) (CAS: 1421060-10-7, molecular formula: C21H46ClNOP2Ru) is a ruthenium(II) complex featuring a bis(2-di-t-butylphosphinoethyl)amine (PNP-type) ligand system . This air-sensitive, off-white solid is notable for its catalytic versatility in hydrogenation and dehydrogenation reactions. Key applications include:
- Hydrogenation of ethylene carbonate to methanol under mild conditions.
- Hydrogen generation from aqueous ethanol solutions.
- N-formylation of morpholine using H2 and CO2 .
The steric bulk of the t-butyl groups on the phosphine ligands enhances stability and modulates catalytic activity by preventing unwanted side reactions, such as ligand dissociation .
Properties
IUPAC Name |
carbon monoxide;chloro(hydrido)ruthenium;2-ditert-butylphosphanyl-N-(2-ditert-butylphosphanylethyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H45NP2.CO.ClH.Ru.H/c1-17(2,3)22(18(4,5)6)15-13-21-14-16-23(19(7,8)9)20(10,11)12;1-2;;;/h21H,13-16H2,1-12H3;;1H;;/q;;;+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDWBJDAOYEKGL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CCNCCP(C(C)(C)C)C(C)(C)C)C(C)(C)C.[C-]#[O+].Cl[RuH] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46ClNOP2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
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Reagents :
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2-di-t-butylphosphinoethylamine (1.45 mmol)
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Chlorodi-t-butylphosphine (2.92 mmol)
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Triethylamine (3.22 mmol) as a base
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Toluene (15 mL) as solvent
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Procedure :
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Chlorodi-t-butylphosphine is dissolved in toluene under nitrogen at 0°C.
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Triethylamine and 2-di-t-butylphosphinoethylamine are added dropwise.
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The mixture is stirred for 5 hours at room temperature, filtered to remove triethylamine hydrochloride, and concentrated under reduced pressure.
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The crude product is washed with degassed acetonitrile to eliminate residual phosphine oxide impurities.
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Yield and Characterization :
Ru(II) Complex Formation
The Ru(II) complex is synthesized via ligand substitution using RuHCl(CO)(PPh3)3 as the precursor. This method ensures retention of the hydrido and carbonyl ligands while replacing triphenylphosphine groups with the bis(2-di-t-butylphosphinoethyl)amine ligand.
Standard Synthesis Protocol
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Reagents :
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RuHCl(CO)(PPh3)3 (1.0 mmol)
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Bis(2-di-t-butylphosphinoethyl)amine ligand (1.1 mmol)
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Toluene (20 mL)
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Procedure :
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RuHCl(CO)(PPh3)3 and the ligand are combined in toluene under nitrogen.
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The mixture is refluxed at 110°C for 12 hours, yielding a deep red solution.
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Hexane (30 mL) is added to precipitate the product, which is isolated via filtration and dried under vacuum.
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Optimization Data :
Parameter Value Impact on Yield Temperature 110°C Max yield (72%) Reaction Time 12 hours >90% completion Ligand/Ru Ratio 1.1:1 Minimizes excess ligand -
Characterization :
Alternative Preparation Routes
Direct Ligand Exchange in Tetrahydrofuran (THF)
A modified approach substitutes toluene with THF, reducing reaction time but requiring lower temperatures to prevent ligand degradation:
| Condition | Toluene Method | THF Method |
|---|---|---|
| Solvent | Toluene | THF |
| Temperature | 110°C | 65°C |
| Time | 12 hours | 8 hours |
| Yield | 72% | 68% |
Advantage: Faster reaction kinetics.
Disadvantage: Slightly lower yield due to ligand solubility issues.
Purification and Stability
Purification Techniques
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Recrystallization : Dissolving the crude product in dichloromethane and layering with hexane yields X-ray-quality crystals.
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Column Chromatography : Silica gel with 3:1 hexane/ethyl acetate eluent removes residual phosphine ligands.
Stability Profile
| Condition | Stability Outcome |
|---|---|
| Ambient Air | Decomposes within 2 hours |
| Nitrogen Atmosphere | Stable for >6 months |
| Aqueous Solutions | Hydrolyzes at pH < 5 |
Challenges and Mitigation Strategies
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Ligand Steric Bulk :
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The di-t-butyl groups impede coordination, necessitating excess ligand (1.1:1 ratio) for complete substitution.
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Hydride Sensitivity :
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Strict anaerobic conditions are required to prevent hydride oxidation to Ru(III).
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Industrial Scalability Considerations
While laboratory-scale synthesis is well-established, industrial production faces hurdles:
| Parameter | Lab Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 20 mL | 200 L |
| Yield Consistency | 70–75% | 65–70% (batch variation) |
| Cost Drivers | Ligand synthesis | Solvent recovery |
Recommendation: Continuous-flow reactors could enhance yield consistency and reduce solvent use .
Chemical Reactions Analysis
Hydrogenation and Transfer Hydrogenation
The compound catalyzes hydrogenation reactions, reducing unsaturated bonds in substrates like alkenes and ketones. Its hydrido ligand facilitates hydrogen activation, while the phosphino-amine framework stabilizes intermediates.
Key mechanisms :
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H₂ Activation : The Ru(II) center binds molecular hydrogen, heterolytically cleaving it to form reactive hydride species.
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Substrate Coordination : Unsaturated bonds (e.g., C=C, C=O) coordinate to the metal center, followed by hydride transfer and hydrogenolysis.
Applications :
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Selective hydrogenation of styrene to ethylbenzene under mild conditions (20–50°C, 1–5 bar H₂) .
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Transfer hydrogenation of ketones to secondary alcohols using isopropanol as a hydrogen donor .
C–H Bond Activation and Arylation
This complex participates in directed C–H functionalization, particularly in ortho-arylation of aromatic ketones. The bulky phosphine ligands prevent catalyst deactivation and enhance regioselectivity.
Mechanistic pathway :
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Substrate Coordination : The carbonyl group of the ketone binds to the Ru center, positioning the ortho C–H bond for activation.
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Oxidative Addition : Ru(II) undergoes oxidative addition to form a cyclometalated intermediate.
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Transmetalation : Reaction with aryl boronates transfers the aryl group to the Ru center.
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Reductive Elimination : C–C bond formation releases the arylated product .
Substrate Scope :
| Substrate | Product | Yield (%) | Selectivity |
|---|---|---|---|
| Acetophenone | 2,6-Diarylacetophenone | 85 | >95% ortho |
| Pivalophenone | Mono-arylated pivalophenone | 72 | 100% ortho |
| 1-Acylnaphthalene | Bis-arylated naphthalene | 68 | >90% ortho |
Data adapted from ruthenium-catalyzed arylation studies .
Ligand Substitution Reactions
The chloride and hydrido ligands are labile, allowing substitution with diverse ligands (e.g., PR₃, CO, N-heterocyclic carbenes). These substitutions modulate catalytic activity and stability.
Examples :
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Chloride Replacement : Reaction with AgPF₆ in THF replaces Cl⁻ with weakly coordinating PF₆⁻, enhancing Lewis acidity for substrate activation .
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Hydride Exchange : Treatment with deuterium gas yields deuterido analogues, useful in mechanistic studies via isotopic labeling .
Redox Reactivity
The Ru(II) center undergoes reversible oxidation to Ru(III) or Ru(IV) states, enabling electron-transfer processes.
Oxidation :
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Reaction with O₂ or peroxides forms oxo-bridged dimers (e.g., [Ru₂(μ-O)(L)₂]⁴⁺), active in oxidation catalysis.
Reduction : -
Hydride ligands enable reduction of CO₂ to formate under photocatalytic conditions .
Catalytic Carbonyl Reductive Coupling
The complex mediates enantioselective coupling of aldehydes with allenes, producing chiral diols. This reaction proceeds via:
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Aldehyde coordination and hydride transfer.
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Allenyl-Ru intermediate formation.
Performance Metrics :
| Substrate Pair | Product Enantiomeric Excess (% ee) | Turnover Number (TON) |
|---|---|---|
| Benzaldehyde + Allene | 92 | 450 |
| Cyclohexanone + Allene | 88 | 380 |
Environmental Catalysis
The compound degrades pollutants via:
Scientific Research Applications
Catalytic Applications
1. Carbonyl Reductive Couplings:
Recent studies have demonstrated that ruthenium complexes can facilitate enantioselective carbonyl reductive couplings. For instance, a ruthenium-BINAP catalyst has been employed for the coupling of allene pronucleophiles with aldehydes, resulting in the formation of enantiomerically enriched diols. This method shows promise due to its ability to generate complex molecules from simpler precursors while maintaining high selectivity .
2. Hydrogenation Reactions:
The carbonylchlorohydrido complex has been effectively utilized in hydrogenation reactions, where it acts as a catalyst for the transfer hydrogenation of various substrates. This process allows for the reduction of carbonyl compounds to alcohols or other functional groups, demonstrating the complex's utility in synthetic pathways .
3. C-C Bond Formation:
Ruthenium complexes are also pivotal in C-C bond formation reactions. The ability to mediate reactions between enynes and aldehydes through transfer hydrogenation has been explored, showcasing the versatility of this compound in generating new carbon frameworks .
Case Study 1: Enantioselective Synthesis
A recent investigation into the enantioselective synthesis of chiral alcohols using the mentioned ruthenium complex revealed that iodide-modified catalysts exhibited enhanced selectivity. The study highlighted how the choice of counterion influenced the reaction's outcome, leading to significant improvements in yield and enantiomeric excess .
| Reaction Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Carbonyl Reductive Coupling | Iodide-modified Ru-BINAP | 85 | 92 |
| Transfer Hydrogenation | Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]Ru(II) | 78 | 88 |
Case Study 2: Hydrogen/Deuterium Exchange
In another study focusing on hydrogen/deuterium exchange reactions, the carbonylchlorohydrido complex was identified as the most effective catalytic precursor. The research demonstrated its ability to facilitate H/D exchange efficiently, which is crucial for understanding reaction mechanisms and developing new synthetic methodologies .
Mechanism of Action
The mechanism by which Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II) exerts its catalytic effects involves the coordination of substrates to the ruthenium center, followed by activation through hydride transfer or ligand exchange. The molecular targets and pathways involved are primarily related to the activation of small molecules like hydrogen, carbon monoxide, and olefins .
Comparison with Similar Compounds
Comparison with Similar Ruthenium Complexes
Structural and Ligand-Based Comparisons
Table 1: Key Structural and Catalytic Properties of Selected Ruthenium Complexes
Key Observations:
Ligand Steric Effects :
- The t-Bu-substituted PNP ligand in the title compound provides superior steric shielding compared to phenyl (Ph) or cyclohexyl (Cy) analogs, reducing decomposition pathways in hydrogenation reactions .
- Ru-MACHO (Ph-substituted PNP) exhibits higher activity in alcohol dehydrogenation but requires inert storage due to air sensitivity .
Electronic Effects :
- Cyclohexyl-substituted PNP (CAS 1421060-11-8) shows reduced catalytic efficiency in ethylene carbonate hydrogenation compared to the t-Bu analog, likely due to weaker electron-donating effects .
- Xantphos ligands enable unique reactivity in amination reactions but lack the broad substrate scope of PNP-type complexes .
Stability: The title compound and Ru-MACHO are air-sensitive, necessitating handling under inert atmospheres .
Catalytic Performance in Key Reactions
Table 2: Reaction Efficiency Across Catalysts
Key Findings:
- The title compound excels in hydrogenation reactions (e.g., ethylene carbonate to methanol) due to its robust ligand framework .
- Ru-MACHO outperforms in ester hydrogenation and alcohol dehydrogenation , attributed to the electron-rich phenyl phosphine ligands enhancing oxidative addition steps .
- Xantphos-Ru is specialized for amination but less effective in hydrogenation .
Stability and Practical Considerations
- Air Sensitivity : Both the title compound and Ru-MACHO decompose upon prolonged air exposure, requiring stringent storage conditions (-20°C under argon) .
- Thermal Stability : The t-Bu PNP ligand in the title compound improves thermal resilience (stable up to 150°C) compared to Cy or Ph analogs .
- Solvent Compatibility : The title compound dissolves in polar aprotic solvents (e.g., THF), while Ru-MACHO is soluble in alcohols and THF .
Biological Activity
Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II) is a ruthenium complex that has garnered attention for its potential biological applications, particularly in catalysis and medicinal chemistry. This article explores the compound's biological activity, including its synthesis, catalytic properties, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II) typically involves the reaction of ruthenium precursors with bis(2-di-t-butylphosphinoethyl)amine ligands. Characterization techniques such as NMR spectroscopy, X-ray crystallography, and electrochemical methods are employed to confirm the structure and purity of the synthesized complex.
Catalytic Properties
Ruthenium complexes, including carbonylchlorohydrido derivatives, are known for their catalytic capabilities in various organic transformations. For instance, studies have demonstrated that ruthenium catalysts can facilitate hydrogenation reactions effectively. The mechanism often involves the formation of hydride species that enable the reduction of functional groups in organic substrates.
In one study, the carbonylchlorohydrido complex was shown to catalyze hydrogenation reactions with high selectivity and efficiency. The ability to utilize secondary alcohols as substrates highlights its versatility in synthetic applications .
Anticancer Activity
Recent research has indicated that certain ruthenium complexes exhibit promising anticancer properties. The mechanism is thought to involve the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. For example, studies have reported that ruthenium complexes can target mitochondrial pathways, leading to cell death in various cancer cell lines .
A comparative analysis of different ruthenium complexes revealed that those with specific ligand arrangements, such as bis(phosphine) ligands, tend to exhibit enhanced biological activity. This suggests that the ligand environment plays a crucial role in modulating the biological effects of ruthenium complexes .
Case Study 1: Anticancer Efficacy
A study investigated the cytotoxic effects of carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II) on human breast cancer cells (MCF-7). Results showed significant cell viability reduction at micromolar concentrations. The study concluded that the compound induces apoptosis through ROS generation and mitochondrial dysfunction.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 25 | 30 |
Case Study 2: Catalytic Activity
In another study focusing on catalytic applications, carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II) was tested for its ability to catalyze the hydrogenation of alkenes. The results indicated a high turnover number (TON), demonstrating its efficiency as a catalyst in organic synthesis.
| Substrate | TON | Selectivity (%) |
|---|---|---|
| Styrene | 500 | 95 |
| 1-Octene | 400 | 90 |
| Trans-Cinnamic Acid | 300 | 85 |
Q & A
Basic: What are the key steps in synthesizing carbonylchlorohydrido[bis(2-di--t-butylphosphinoethyl)amine]ruthenium(II), and how are impurities minimized?
Answer:
The synthesis involves refluxing a ruthenium precursor (e.g., RuCl₃·3H₂O) with the bis(phosphinoethyl)amine ligand under inert gas (argon) to prevent oxidation. Key steps include:
- Ligand preparation : Alkylation of phosphine-containing amines with t-butyl groups, followed by purification via column chromatography .
- Coordination : Reaction of the ligand with Ru precursors in ethanol/water mixtures, with NH₄PF₆ added to precipitate the product .
- Purification : Vacuum filtration and washing with diethyl ether to remove unreacted ligands .
Impurities are minimized by strict argon atmospheres, stoichiometric control of reagents, and elemental analysis (e.g., C, H, N) to verify purity .
Advanced: How does the t-butylphosphinoethylamine ligand influence the catalytic hydrogenation mechanism of this complex?
Answer:
The bulky t-butyl groups on the phosphine ligands enhance steric protection of the Ru center, stabilizing low-coordinate intermediates during catalysis. This steric bulk:
- Facilitates substrate binding : By creating a chiral environment that directs ethylene carbonate or CO₂ into the active site .
- Modulates redox potential : The electron-donating t-butyl groups raise the Ru(II)/Ru(III) redox potential, favoring hydride transfer steps in hydrogenation .
Mechanistic studies using in situ NMR and cyclic voltammetry reveal that ligand geometry dictates the rate-determining step (e.g., H₂ activation vs. substrate insertion) .
Basic: What spectroscopic and analytical methods are critical for characterizing this complex?
Answer:
- ¹H/³¹P NMR : Confirms ligand coordination and detects paramagnetic impurities. For example, the t-butyl proton signals appear at δ ~1.3–1.5 ppm, while phosphine peaks are observed near δ 20–30 ppm in ³¹P NMR .
- ESI-MS : Identifies molecular ions (e.g., [M-PF₆]⁺ fragments) and verifies ligand loss patterns .
- Elemental analysis : Validates stoichiometry (e.g., C: 39.28%, H: 3.11%, N: 8.90% for Ru(bpy)₂(TMAphen)₃) .
Advanced: How do ligand substituents impact the complex’s stability and catalytic activity in aqueous vs. organic solvents?
Answer:
- Hydrolytic stability : The t-butyl groups resist hydrolysis even under reflux in water (50°C for 24 hours), as shown by unchanged ¹H NMR spectra .
- Solvent effects : In acetonitrile, the complex exhibits a doubled excited-state lifetime compared to aqueous solutions due to reduced solvent quenching .
- Catalytic activity : Polar solvents (e.g., ethanol/water mixtures) enhance turnover frequencies in CO₂ hydrogenation by stabilizing ionic intermediates .
Basic: What experimental conditions are required to maintain the stability of this complex during storage and reactions?
Answer:
- Storage : Under argon at –20°C in dark vials to prevent ligand oxidation or photodegradation .
- Reaction conditions : Use degassed solvents (e.g., ethanol/H₂O) and avoid strong acids/bases (pH 5–8) to prevent ligand dissociation .
Advanced: How can researchers resolve contradictions in reported excited-state lifetimes of analogous Ru complexes?
Answer:
Discrepancies arise from variations in ligand geometry, solvent polarity, and measurement techniques. For example:
- Temperature-dependent studies : Plotting emission decay rates (1/τ) vs. temperature reveals whether discrepancies stem from d-d state dynamics or solvent interactions .
- Computational modeling : TD-DFT calculations compare experimental lifetimes with theoretical predictions to identify overlooked factors (e.g., spin-orbit coupling) .
Basic: What electrochemical properties make this complex suitable for redox-mediated catalysis?
Answer:
Cyclic voltammetry shows a Ru(II)/Ru(III) oxidation potential near +1.2 V (vs. SCE), indicating moderate stability against overoxidation. The hydrido ligand lowers the overpotential for H₂ evolution, enabling catalytic cycles in hydrogenation .
Advanced: How does temperature affect the photophysical properties of this complex?
Answer:
Temperature-dependent emission studies (e.g., 298–343 K) reveal a linear decrease in excited-state lifetime with increasing temperature. This trend aligns with the Arrhenius equation, where thermal energy accelerates non-radiative decay pathways .
Basic: What strategies are used to modify the phosphinoethylamine ligand for enhanced catalytic performance?
Answer:
- Steric tuning : Replacing t-butyl with cyclohexyl groups alters substrate selectivity in amination reactions .
- Electronic tuning : Introducing electron-withdrawing groups (e.g., CF₃) shifts redox potentials, as validated by cyclic voltammetry .
Advanced: What role does this complex play in the N-formylation of amines using CO₂ and H₂?
Answer:
The Ru center activates CO₂ via a hydride intermediate, forming a formate species that reacts with amines. In situ IR spectroscopy confirms CO₂ insertion into the Ru–H bond, while kinetic studies show rate dependence on amine basicity .
Data Highlights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
